molecular formula C7H7ClNa2O6P2S B12425149 Tiludronate (disodium)

Tiludronate (disodium)

Cat. No.: B12425149
M. Wt: 362.57 g/mol
InChI Key: SKUHWSDHMJMHIW-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tiludronate (disodium) is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with phosphorus trichloride and phosphorous acid to yield tiludronic acid. The final step involves neutralizing tiludronic acid with sodium hydroxide to produce tiludronate (disodium) salt .

Industrial Production Methods

The industrial production of tiludronate (disodium) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tiludronate (disodium) primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions .

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.

    Complexation Reactions: Tiludronate (disodium) can form complexes with metal ions such as calcium and magnesium.

Major Products Formed

Mechanism of Action

Tiludronate (disodium) exerts its effects by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, tiludronate (disodium) inhibits protein-tyrosine-phosphatase, leading to the disruption of podosome formation and detachment of osteoclasts from the bone surface . This prevents further bone resorption and promotes bone formation .

Properties

Molecular Formula

C7H7ClNa2O6P2S

Molecular Weight

362.57 g/mol

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate

InChI

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2

InChI Key

SKUHWSDHMJMHIW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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